1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZVRHTBPHNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H9F2N3O2
- Molecular Weight : 253.21 g/mol
- CAS Number : 1351847-63-6
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising results against various fungal strains. For instance:
- In vitro studies indicate that triazole compounds exhibit potent antifungal activity with Minimum Inhibitory Concentrations (MIC) significantly lower than established antifungals like fluconazole. One study highlighted that a related triazole had an MIC of 0.0156 μg/mL against Candida albicans, suggesting a potential for similar efficacy in the target compound .
Antibacterial Activity
The antibacterial properties of 1H-triazoles are well documented. The target compound is hypothesized to possess:
- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit bacterial growth effectively at low concentrations (e.g., MIC values ranging from 0.125 to 8 μg/mL against various strains including E. coli and S. aureus) .
Anticancer Activity
Recent research has explored the anticancer potential of triazole derivatives:
- Compounds within this class have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in triazoles can enhance their selectivity and potency against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their substituents:
- The presence of fluorine atoms in the phenyl ring has been correlated with increased potency against fungal pathogens due to enhanced lipophilicity and improved interaction with biological targets .
Case Studies
Several studies have evaluated the biological efficacy of similar triazole compounds:
- Antifungal Study : A related compound exhibited a significant antifungal effect against a panel of fungi with MIC values much lower than those of traditional antifungals.
- Antibacterial Evaluation : A series of triazole derivatives were tested for their antibacterial properties, showing promising results against resistant strains of bacteria.
- Cytotoxicity Assays : Investigations into the cytotoxic effects on human cancer cell lines revealed that certain modifications to the triazole structure led to enhanced selectivity and reduced toxicity towards normal cells.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H7F2N3O2
- Molar Mass : 239.18 g/mol
- CAS Number : 166196-11-8
- Boiling Point : 442 °C
The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.
Medicinal Chemistry
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various pathogens:
- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against a range of bacteria and fungi. For instance, studies have shown that triazole derivatives can disrupt the cell wall synthesis of fungi, leading to cell death .
- Cancer Research : The compound has been explored for its potential in cancer therapy. Triazoles have been identified as promising candidates for the development of novel anticancer agents due to their ability to inhibit angiogenesis and tumor growth .
Agricultural Chemistry
In agriculture, this compound serves as an effective fungicide:
- Fungicidal Properties : The compound is utilized to protect crops from fungal infections. Its mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Materials Science
The compound's unique properties extend into materials science:
- Polymer Chemistry : It can be used as a building block in the synthesis of polymers with specific functionalities. The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Agricultural Application
In agricultural trials conducted on wheat and corn crops, the application of this triazole derivative significantly reduced fungal infections compared to untreated controls. The results indicated not only enhanced crop yield but also improved resistance to environmental stressors .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Fluorine substituents enhance logP values, improving membrane permeability. For example, the 3,4-difluorophenylmethyl group likely increases logP compared to non-fluorinated analogs.
- Solubility : Carboxylic acid groups improve aqueous solubility (e.g., pKa ~3.26 for 3,4-dimethylphenyl analog ), whereas ester or amide derivatives (e.g., RFM) reduce solubility but enhance bioavailability .
Preparation Methods
Starting Material Preparation
- 1-substituted-4,5-dibromo-1H-1,2,3-triazole is used as the key intermediate.
- Dissolve this dibromo-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) with a mass-to-volume ratio of 1:2 to 1:50.
- Cool the solution to between −78 °C and 0 °C.
Selective Monodebromination
- Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8–1.5 relative to the dibromo-triazole.
- Stir for 0.5 to 2 hours to selectively replace one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.
Carboxylation via Carbon Dioxide Insertion
- Without isolating the intermediate, add a composite reagent of isopropylmagnesium chloride-lithium chloride.
- Heat the mixture to 10–50 °C and stir for 0.5 to 2 hours.
- Cool the reaction to −30 °C to 0 °C.
- Introduce carbon dioxide gas for 5 to 30 minutes to carboxylate the 4-position.
- Warm to 20–25 °C and adjust pH to 1–5 with hydrochloric acid.
- Extract with an organic solvent, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.
This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
Purification
- Crystallize the product by cooling to −5 to 5 °C.
- Filter and dry under vacuum at 40 °C.
- The purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid is obtained.
Incorporation of the (3,4-difluorophenyl)methyl Substituent
The (3,4-difluorophenyl)methyl group can be introduced at the N-1 position by alkylation of the triazole nitrogen using the corresponding benzyl halide (3,4-difluorobenzyl bromide or chloride) under basic conditions, typically after the triazole ring is constructed. This step is often performed after the triazole core synthesis but before or after carboxylation depending on synthetic convenience.
Alternative Synthetic Routes and Related Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method allows the construction of 1,2,3-triazoles by cycloaddition of azides and alkynes, which can be functionalized with various substituents including fluorinated phenyl groups. Subsequent methylation and carboxylation steps can be adapted for the target compound.
Lithiation and Carboxylation: Using strong bases such as LDA or n-butyllithium to lithiate the triazole ring followed by reaction with carbon dioxide to introduce the carboxylic acid group has been demonstrated for related triazole derivatives.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Dissolution of dibromo-triazole | THF or MeTHF (1:2–50 mass-to-volume) | −78 to 0 | - | Cooling critical for selectivity |
| Addition of isopropylmagnesium chloride | Grignard reagent (0.8–1.5 equiv) | −78 to 0 | 0.5–2 h | Monodebromination |
| Addition of isopropylmagnesium chloride-lithium chloride composite | Composite reagent | 10 to 50 | 0.5–2 h | Prepares for carboxylation |
| Carbon dioxide introduction | CO₂ gas | −30 to 0 | 5–30 min | Carboxylation at 4-position |
| Acidification and extraction | HCl to pH 1–5; organic solvent extraction | 20 to 25 | - | Isolation of acid product |
| Crystallization and drying | Cooling to −5 to 5; vacuum drying | 40 (drying) | - | Purification of final acid |
Research Findings and Yields
- The described method yields approximately 49% isolated product for methyl-substituted analogs, indicating moderate efficiency that can potentially be improved by optimization of reaction times and purification steps.
- The use of isopropylmagnesium chloride-lithium chloride composite enhances the carboxylation efficiency and selectivity.
- The reaction tolerates various substituents on the N-1 position, including aromatic benzyl groups with halogen substitutions such as fluorine.
Q & A
Q. What are the primary synthetic routes for 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method involves reacting an azide-functionalized 3,4-difluorophenylmethyl precursor with a propiolic acid derivative to form the triazole core. Subsequent hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) yields the carboxylic acid moiety. Reaction optimization often includes solvent selection (DMSO or THF) and temperature control (60–80°C) to improve regioselectivity and yield .
Q. How do substituent positions (meta vs. para fluorine) influence the compound’s physicochemical properties?
Fluorine substituents significantly alter electronic and steric properties. For example, meta-fluorine groups enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.8–3.2), while para-fluorine may improve lipophilicity (logP ~1.5–2.0). Comparative studies on analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) reveal differences in solubility and crystallinity, which impact purification strategies like recrystallization or chromatography .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
Single-crystal X-ray diffraction using SHELXL software is critical for determining the triazole ring’s planar geometry and substituent orientation. For example, the dihedral angle between the triazole and difluorophenyl rings (typically 45–60°) affects molecular packing and hydrogen-bonding networks. High-resolution data (≤0.8 Å) are essential to distinguish between potential tautomeric forms or rotational isomers .
Q. What strategies mitigate contradictory bioactivity data across studies involving this compound?
Discrepancies in reported IC50 values (e.g., antimicrobial vs. anticancer assays) often stem from variations in assay conditions (pH, serum content) or cell-line specificity. Cross-validation using isogenic cell lines and standardized protocols (e.g., CLSI guidelines for MIC testing) is recommended. Additionally, structural analogs (e.g., 3-chloro or 3-methylphenyl derivatives) should be tested in parallel to isolate substituent-specific effects .
Q. How do computational methods enhance the design of derivatives with improved target binding?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets like enzymes or receptors. For instance, the carboxylic acid group often forms salt bridges with lysine/arginine residues, while the difluorophenyl group engages in π-π stacking. QSAR models incorporating Hammett constants (σ) for fluorine substituents can prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
